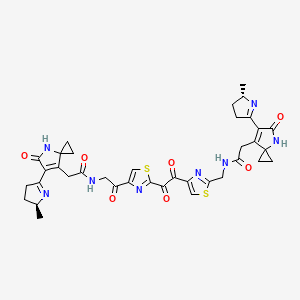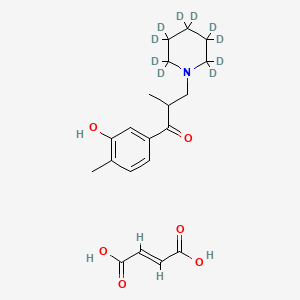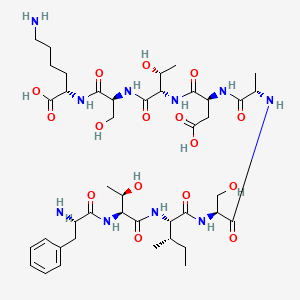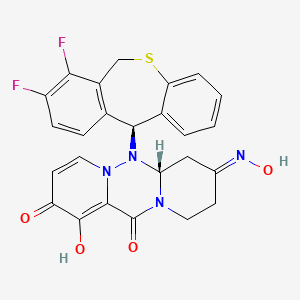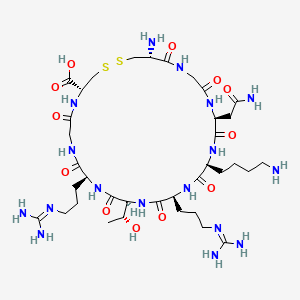
H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH is a synthetic peptide composed of nine amino acids. This compound is characterized by the presence of cysteine residues at both the N-terminus and C-terminus, which can form disulfide bonds, contributing to the stability and biological activity of the peptide. Peptides like this one are often used in biochemical research and pharmaceutical applications due to their ability to mimic natural proteins and interact with specific biological targets.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, cysteine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods: In an industrial setting, the synthesis of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
Types of Reactions:
Oxidation: The cysteine residues in this compound can undergo oxidation to form disulfide bonds, which are crucial for the peptide’s stability and biological function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or atmospheric oxygen can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.
Substitution: Amino acid derivatives with specific protecting groups are used in SPPS to introduce substitutions.
Major Products Formed:
Disulfide-bonded Peptide: Formed through the oxidation of cysteine residues.
Reduced Peptide: Formed through the reduction of disulfide bonds.
科学的研究の応用
H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study disulfide bond formation and peptide stability.
Biology: Employed in studies of protein-protein interactions and as a tool to investigate cellular signaling pathways.
Medicine: Potential therapeutic applications include the development of peptide-based drugs and diagnostic agents.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
作用機序
The mechanism of action of H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH involves its ability to form disulfide bonds, which stabilize its structure and enable it to interact with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context in which the peptide is used.
類似化合物との比較
H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(2)-OH: A similar peptide with a slight variation in the position of cysteine residues.
H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(3)-OH: Another variant with different cysteine positioning.
Uniqueness: H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH is unique due to its specific sequence and the presence of cysteine residues at both termini, which allows for the formation of stable disulfide bonds. This structural feature distinguishes it from other peptides and contributes to its specific biological activities.
特性
分子式 |
C36H65N17O12S2 |
|---|---|
分子量 |
992.1 g/mol |
IUPAC名 |
(4R,10S,13S,16S,19S,22S,28R)-28-amino-19-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-10,16-bis[3-(diaminomethylideneamino)propyl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid |
InChI |
InChI=1S/C36H65N17O12S2/c1-17(54)27-33(63)52-19(7-4-10-44-35(40)41)29(59)47-14-26(57)49-23(34(64)65)16-67-66-15-18(38)28(58)46-13-25(56)48-22(12-24(39)55)32(62)51-20(6-2-3-9-37)30(60)50-21(31(61)53-27)8-5-11-45-36(42)43/h17-23,27,54H,2-16,37-38H2,1H3,(H2,39,55)(H,46,58)(H,47,59)(H,48,56)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,64,65)(H4,40,41,44)(H4,42,43,45)/t17-,18+,19+,20+,21+,22+,23+,27+/m1/s1 |
InChIキー |
CEKSIKGPDBMBEG-SLQNPQMPSA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O |
正規SMILES |
CC(C1C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


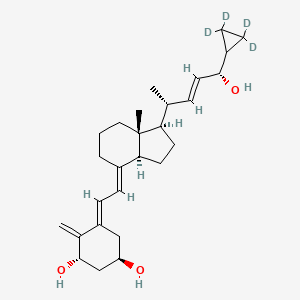
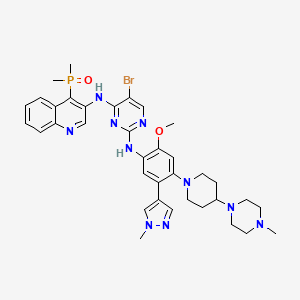
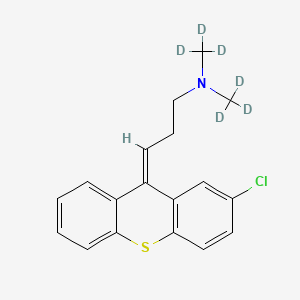
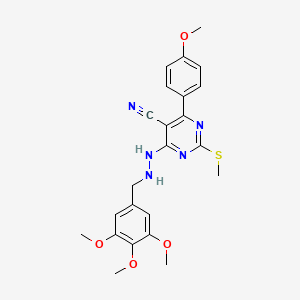
![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
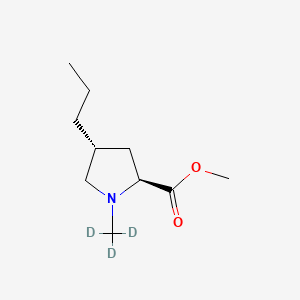
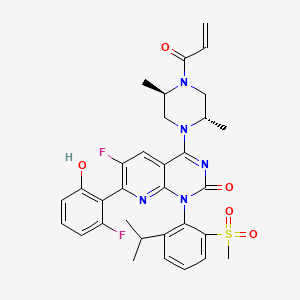
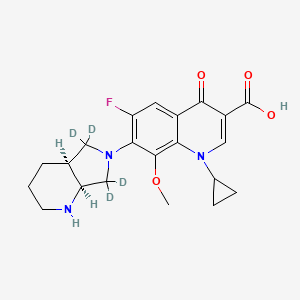
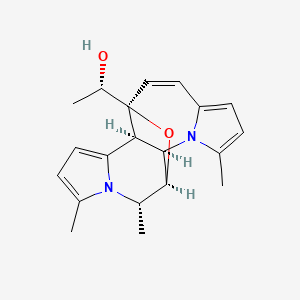
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
